
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is a chemical compound with the CAS Number: 1965310-11-5 . It has a molecular weight of 181.62 and its IUPAC name is methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
4-ATF-3-CME-HCl has many applications in scientific research. It is used in the synthesis of various compounds, such as chiral compounds, and can also be used as a reactant in organic reactions. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds. Additionally, 4-ATF-3-CME-HCl can be used as a starting material for the synthesis of other compounds, such as phosphonates and sulfonamides.
作用机制
The mechanism of action of 4-ATF-3-CME-HCl is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate. This proton donation is believed to be responsible for the catalytic activity of the compound. Additionally, it is believed that the compound can act as a Lewis acid, accepting electrons from the substrate and forming a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ATF-3-CME-HCl are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and can also act as an antioxidant. Additionally, it is believed that the compound can act as an anti-inflammatory agent and can also act as an anti-cancer agent.
实验室实验的优点和局限性
The advantages of using 4-ATF-3-CME-HCl in lab experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is highly soluble in water and can be difficult to handle in aqueous solutions. Additionally, the compound is toxic and should be handled with caution.
未来方向
The potential future directions of 4-ATF-3-CME-HCl include the development of new synthesis methods and the exploration of new applications, such as in drug design and development. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents.
合成方法
4-ATF-3-CME-HCl can be synthesized from the reaction of 4-amino-tetrahydro-furan-3-carboxylic acid and methyl chloride in the presence of an acid catalyst. The reaction takes place in a solution of dichloromethane and the product is isolated by filtration. The product is then recrystallized from a solution of methanol and water to obtain 4-ATF-3-CME-HCl.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
methyl 4-aminooxolane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAEXTMMVOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1965310-11-5 |
Source


|
| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

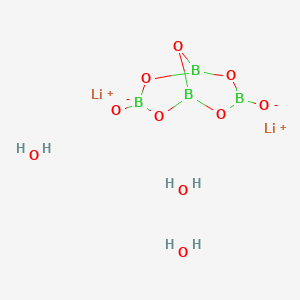
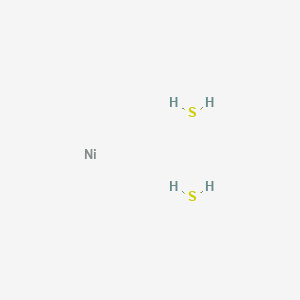
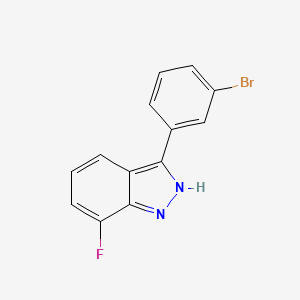

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
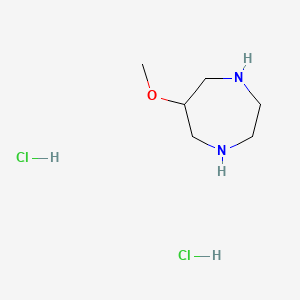
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)


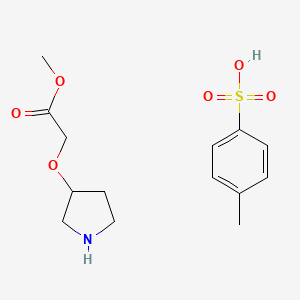
![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)